molecular formula C11H14BrNOS B11759423 (R)-N-[(4-bromophenyl)methylidene]-2-methylpropane-2-sulfinamide

(R)-N-[(4-bromophenyl)methylidene]-2-methylpropane-2-sulfinamide

Cat. No.: B11759423
M. Wt: 288.21 g/mol
InChI Key: LDRVYZUIUHRGAW-OAHLLOKOSA-N
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Description

®-N-[(4-bromophenyl)methylidene]-2-methylpropane-2-sulfinamide is a chemical compound known for its unique structural properties and potential applications in various fields of scientific research. This compound features a bromophenyl group attached to a methylidene sulfinamide moiety, making it an interesting subject for studies in organic chemistry and related disciplines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-N-[(4-bromophenyl)methylidene]-2-methylpropane-2-sulfinamide typically involves the reaction of 4-bromobenzaldehyde with ®-2-methylpropane-2-sulfinamide under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as dichloromethane, and a catalyst, such as p-toluenesulfonic acid, to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity of the product. This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

®-N-[(4-bromophenyl)methylidene]-2-methylpropane-2-sulfinamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfinamide group to a sulfide.

    Substitution: The bromophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce sulfides. Substitution reactions can lead to the formation of various substituted derivatives.

Scientific Research Applications

®-N-[(4-bromophenyl)methylidene]-2-methylpropane-2-sulfinamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It can be utilized in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of ®-N-[(4-bromophenyl)methylidene]-2-methylpropane-2-sulfinamide involves its interaction with specific molecular targets. The bromophenyl group may facilitate binding to certain enzymes or receptors, while the sulfinamide moiety can participate in various chemical reactions within biological systems. The exact pathways and targets would depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • ®-N-[(4-chlorophenyl)methylidene]-2-methylpropane-2-sulfinamide
  • ®-N-[(4-fluorophenyl)methylidene]-2-methylpropane-2-sulfinamide
  • ®-N-[(4-methylphenyl)methylidene]-2-methylpropane-2-sulfinamide

Uniqueness

®-N-[(4-bromophenyl)methylidene]-2-methylpropane-2-sulfinamide is unique due to the presence of the bromine atom, which can influence its reactivity and interactions. The bromine atom can participate in halogen bonding and other interactions that are not possible with other halogens or substituents, making this compound particularly interesting for certain applications.

Properties

Molecular Formula

C11H14BrNOS

Molecular Weight

288.21 g/mol

IUPAC Name

(R)-N-[(4-bromophenyl)methylidene]-2-methylpropane-2-sulfinamide

InChI

InChI=1S/C11H14BrNOS/c1-11(2,3)15(14)13-8-9-4-6-10(12)7-5-9/h4-8H,1-3H3/t15-/m1/s1

InChI Key

LDRVYZUIUHRGAW-OAHLLOKOSA-N

Isomeric SMILES

CC(C)(C)[S@@](=O)N=CC1=CC=C(C=C1)Br

Canonical SMILES

CC(C)(C)S(=O)N=CC1=CC=C(C=C1)Br

Origin of Product

United States

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